molecular formula C22H16ClN3O3 B302928 N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide

N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide

カタログ番号 B302928
分子量: 405.8 g/mol
InChIキー: NPPPBIFKRKHJFY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical studies. It is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for the production of ATP in cancer cells. CPI-613 has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines and animal models.

作用機序

The exact mechanism of action of N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide needs to be further elucidated to better understand its effects on cancer cells.
4. Biomarker identification: Biomarkers that can predict the response to N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide need to be identified to help guide patient selection for clinical trials and treatment.
5. Formulation optimization: The formulation of N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide needs to be optimized to improve its stability and bioavailability.
Conclusion
N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide is a novel anticancer agent that targets the TCA cycle in cancer cells. It has shown promising results in preclinical studies as a single agent and in combination with other anticancer agents. Further research is needed to determine its safety and efficacy in humans and to optimize its formulation and dosing schedule. N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide has the potential to be a valuable addition to the arsenal of anticancer agents available for the treatment of various types of cancer.

実験室実験の利点と制限

One advantage of N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide is that it has shown promising results in preclinical studies as a single agent and in combination with other anticancer agents. Additionally, its mechanism of action is unique and targets a metabolic pathway that is essential for cancer cell survival. However, one limitation of N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet fully understood.

将来の方向性

There are several future directions for the research on N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide. Some of the potential areas of investigation include:
1. Clinical trials: The safety and efficacy of N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide need to be evaluated in clinical trials to determine its potential as a therapeutic agent for cancer.
2. Combination therapy: N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide has shown promising results in combination with other anticancer agents. Further research is needed to determine the optimal combination therapies and dosing schedules.
3.

合成法

The synthesis of N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide involves several steps, including the condensation of 3-chloro-2-methylbenzoyl chloride and 3-pyridinemethanol, followed by the reaction with isoindoline-1,3-dione. The final product is obtained after purification using column chromatography.

科学的研究の応用

N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide has been extensively studied in preclinical models of various types of cancer, including pancreatic cancer, leukemia, lymphoma, and solid tumors. It has been shown to induce apoptosis and inhibit tumor growth in these models, both as a single agent and in combination with other anticancer agents. N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.

特性

製品名

N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide

分子式

C22H16ClN3O3

分子量

405.8 g/mol

IUPAC名

N-(3-chloro-2-methylphenyl)-1,3-dioxo-2-(pyridin-3-ylmethyl)isoindole-5-carboxamide

InChI

InChI=1S/C22H16ClN3O3/c1-13-18(23)5-2-6-19(13)25-20(27)15-7-8-16-17(10-15)22(29)26(21(16)28)12-14-4-3-9-24-11-14/h2-11H,12H2,1H3,(H,25,27)

InChIキー

NPPPBIFKRKHJFY-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CN=CC=C4

正規SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CN=CC=C4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。